molecular formula C10H9NO3S B7801108 5-Amino-2-naphthalenesulfonic acid CAS No. 51548-48-2

5-Amino-2-naphthalenesulfonic acid

Cat. No. B7801108
CAS RN: 51548-48-2
M. Wt: 223.25 g/mol
InChI Key: UWPJYQYRSWYIGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-naphthalenesulfonic acid, also known as 1,6-Cleve’s acid, is an organic compound with the linear formula H2NC10H6SO3H . It is a solid substance that is soluble in 1N NH4OH . The compound is used in the synthesis of nitrate reductase and detection of nitrate reduction by anaerobic bacteria .


Synthesis Analysis

The synthesis of 5-Amino-2-naphthalenesulfonic acid involves electropolymerization on a carbon cloth substrate from aqueous solutions . The process has been investigated using an electrochemical quartz-crystal microbalance .


Molecular Structure Analysis

The crystal structure of 5-Amino-2-naphthalenesulfonic acid shows the presence of a sulfonate-aminium group zwitterion . All aminium H atoms are involved in head-to-tail intermolecular hydrogen-bonding interactions with separate sulfonate O-atom acceptors, giving a three-dimensional framework polymer structure .


Chemical Reactions Analysis

Copolymers of 5-amino-2-naphthalenesulfonic acid and o-aminophenol are electropolymerized on a carbon cloth substrate from aqueous solutions . The surface of the copolymer appears rough and is capable of storing charge as the battery-type electrode in 1 m H2SO4 or in 1 m ZnSO4 aqueous solutions .


Physical And Chemical Properties Analysis

5-Amino-2-naphthalenesulfonic acid is a solid substance that is soluble in 1N NH4OH . It has a molecular weight of 223.25 .

Scientific Research Applications

Zwitterionic Properties and Crystal Structure

  • 5-Amino-2-naphthalenesulfonic acid exhibits zwitterionic characteristics and forms a three-dimensional framework polymer structure through intermolecular hydrogen-bonding interactions (Smith, Wermuth, Young, & White, 2004).

Synthesis of Derivatives

  • This compound serves as an important intermediate in the manufacture of reactive azo dyes and dyeing auxiliaries. It's involved in the synthesis of 2-Amino-5-aminomethyl-1-naphthalenesulfonic acid through a simplified process that avoids high-pressure operations (Jia Zhi, 2002).

Potential in Treating Retinal Diseases

  • Intravitreal injection of a heparin analog derived from 5-Amino-2-naphthalenesulfonate significantly reduced retinal neovascularization in a mouse model, suggesting its potential for treating retinal diseases (Lange et al., 2007).

Environmental Applications

  • It is used in the enrichment and analysis of industrial effluents, particularly in industries like chemical, pharmaceutical, tannery, paper, and textile, contributing to environmental monitoring and pollution control efforts (Alonso, Castillo, & Barceló, 1999).

Anti-HIV Potential

  • Some derivatives of naphthalenesulfonic acid, related to 5-Amino-2-naphthalenesulfonic acid, have shown inhibitory effects against HIV-1 and HIV-2, indicating its potential role in developing anti-HIV agents (Mohan, Singh, & Baba, 1991).

Role in Microbial Desulfonation

  • Specific bacteria can utilize 5-Amino-2-naphthalenesulfonic acid as the sole sulfur source, highlighting its role in microbial metabolism and potential environmental bioremediation applications (Zürrer, Cook, & Leisinger, 1987).

Sensor Development

  • Its derivatives have been used in the development of sensors, like in the fabrication of Poly(3,4-ethylenedioxythiophene-co-(5-amino-2-naphthalenesulfonic acid)) film modified glassy carbon electrode for selective detection of dopamine (Balamurugan & Chen, 2007).

Nanocatalyst Synthesis

Safety And Hazards

The compound is classified as a combustible solid . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

Future Directions

When used as the electrode material in flexible solid-state supercapacitors, the specific capacitance is at 37.9 F g−1 which does not significantly alter with the bending angle . The flexible solid-state supercapacitor shows a specific energy of 5.4 Wh kg−1 and a power density of 250.3 W kg−1 at 0.5 A g−1, and a high capacitance retention (88.2%) after 3000 cycles at 5 A g−1 is achieved . This suggests potential applications of 5-Amino-2-naphthalenesulfonic acid in the field of energy storage.

properties

IUPAC Name

5-aminonaphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10/h1-6H,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPJYQYRSWYIGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059497
Record name 2-Naphthalenesulfonic acid, 5-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-naphthalenesulfonic acid

CAS RN

119-79-9, 51548-48-2
Record name 5-Amino-2-naphthalenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Cleve's acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5Or8)-aminonaphthalene-2-sulphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051548482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-aminonaphthalene-2-sulfonic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08238
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,6-Cleve's acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31506
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,6-Cleve's acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4984
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Naphthalenesulfonic acid, 5-amino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Naphthalenesulfonic acid, 5-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-aminonaphthalene-2-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.956
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (5or8)-aminonaphthalene-2-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.046
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-NAPHTHYLAMINE-6-SULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59G56TB11B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-2-naphthalenesulfonic acid
Reactant of Route 2
Reactant of Route 2
5-Amino-2-naphthalenesulfonic acid
Reactant of Route 3
5-Amino-2-naphthalenesulfonic acid
Reactant of Route 4
5-Amino-2-naphthalenesulfonic acid
Reactant of Route 5
Reactant of Route 5
5-Amino-2-naphthalenesulfonic acid
Reactant of Route 6
5-Amino-2-naphthalenesulfonic acid

Citations

For This Compound
219
Citations
L Garcia-Fernandez, MR Aguilar… - …, 2010 - ACS Publications
… 5-Amino-2-naphthalenesulfonic acid (ANSA) is a well characterized antimitogenic molecule that presents high activity. (8) ANSA was derived, including a reactive acrylic double bond in …
Number of citations: 21 pubs.acs.org
A Balamurugan, SM Chen - Analytica chimica acta, 2007 - Elsevier
… In our present investigation, EDOT and 5-amino-2-naphthalenesulfonic acid (ANS) (Scheme 1) were copolymerized. The electropolymerization avenue leads to uniform and improved …
Number of citations: 165 www.sciencedirect.com
G Smith, UD Wermuth, DJ Young… - … Section E: Structure …, 2004 - scripts.iucr.org
The crystal structure of 5-amino-2-naphthalenesulfonic acid (1,6-Cleve's acid), C10H9NO3S, shows the presence of a sulfonate–aminium group zwitterion, viz. 5-ammonio-2-…
Number of citations: 7 scripts.iucr.org
Y Tian, Y Yang, Y Wu, Z Zhou, Y Li, J Wang, S Liu… - Journal of Energy …, 2023 - Elsevier
… The 5-amino-2-naphthalenesulfonic acid is electropolymerized at anodic potential on carbon cloth from aqueous perchloric acid solutions. The poly(5-amino-2-naphthalenesulfonic acid…
Number of citations: 0 www.sciencedirect.com
C Wang, Y Yang, Z Zhou, Y Li, Y Li, W Hou, S Liu… - Small, 2023 - Wiley Online Library
Copolymers of 5‐amino‐2‐naphthalenesulfonic acid (ANS) and o‐aminophenol (oAP) are electropolymerized on carbon cloth substrate from aqueous solutions, and the …
Number of citations: 3 onlinelibrary.wiley.com
Y Tian, Y Yang, Y Wu, Z Zhou, Y Li, J Wang… - Chao … - papers.ssrn.com
… 5-Amino-2-naphthalenesulfonic acid is electropolymerized at anodic potential on carbon cloth from perchloric acid solutions. The poly(5-Amino-2-naphthalenesulfonic acid) coated …
Number of citations: 0 papers.ssrn.com
A Geto, CMA Brett - Journal of Solid State Electrochemistry, 2016 - Springer
Conducting polymers have been synthesised electrochemically from 4-amino-3-hydroxynaphthalene-1-sulfonic acid (4A3HN1SA), 4-aminonaphthalene-1-sulfonic acid (4AN1SA) and 7…
Number of citations: 17 link.springer.com
İ Kaya, B Akyüz, F Kolcu, H Söyüt - Reactive and Functional Polymers, 2022 - Elsevier
Schiff base polymers or poly(imine)s are a conjugate polymers group. Due to their high thermal stability, conjugated polymers (CPs) are widely used in the production of electronic …
Number of citations: 1 www.sciencedirect.com
C Lange, C Ehlken, G Martin, K Konzok… - Experimental eye …, 2007 - Elsevier
The effect of the heparin analog 5-amino-2-naphthalenesulfonate (5-amino-2-NMS) on retinal neovascularization was investigated in the mouse model for oxygen-induced retinopathy (…
Number of citations: 28 www.sciencedirect.com
S Jesny, KG Kumar - Journal of Electroanalytical Chemistry, 2017 - Elsevier
A simple, easy to fabricate, selective and sensitive sensor for simultaneous determination of nucleic acid bases guanine, adenine and cytosine along with uric acid is being reported in …
Number of citations: 20 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.